molecular formula C17H13ClN2O2 B6169043 N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide CAS No. 2416229-56-4

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide

Cat. No.: B6169043
CAS No.: 2416229-56-4
M. Wt: 312.8
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Description

N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is a complex organic compound that features a biphenyl core substituted with a chlorine atom and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide typically involves multiple steps. One common method starts with the chlorination of biphenyl to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the cyano and oxobutanamide groups. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The biphenyl core provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1,1’-biphenyl-4-yl N-(2,4-dichlorophenyl)carbamate
  • 1,1’-biphenyl-4-yl-2-cyano-3-oxobutanamide

Uniqueness

N-{3-chloro-[1,1’-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is unique due to the specific combination of functional groups it possesses. The presence of both a cyano group and an oxobutanamide moiety allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2416229-56-4

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.8

Purity

95

Origin of Product

United States

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